molecular formula C19H22N2O2 B14248299 2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide CAS No. 412032-49-6

2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide

Cat. No.: B14248299
CAS No.: 412032-49-6
M. Wt: 310.4 g/mol
InChI Key: RTILQQLPMFDCFE-UHFFFAOYSA-N
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Description

2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, an ethenylphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a versatile compound for research and industrial use.

Properties

CAS No.

412032-49-6

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(4-ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide

InChI

InChI=1S/C19H22N2O2/c1-4-15-9-11-16(12-10-15)14-23-18-17(8-7-13-20-18)19(22)21(5-2)6-3/h4,7-13H,1,5-6,14H2,2-3H3

InChI Key

RTILQQLPMFDCFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)OCC2=CC=C(C=C2)C=C

Origin of Product

United States

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